molecular formula C20H28O2 B080657 Norgesterone CAS No. 13563-60-5

Norgesterone

Número de catálogo: B080657
Número CAS: 13563-60-5
Peso molecular: 300.4 g/mol
Clave InChI: YPVUHOBTCWJYNQ-SLHNCBLASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Norgesterone (C₂₀H₂₈O₂; CAS 13563-60-5) is a synthetic progestogen, a class of steroid hormones that mimic the effects of natural progesterone. It is chemically designated as 17α-hydroxy-19-norpregna-5(10),20-dien-3-one and is recognized by regulatory bodies such as the FDA, EMA, and WHO under its International Non-Proprietary Name (INN) . This compound is structurally characterized by a 19-nor configuration (absence of the C19 methyl group), a hallmark of many synthetic progestogens, which enhances its binding affinity to progesterone receptors while reducing androgenic activity .

Key properties:

  • Molecular weight: 300.44 g/mol
  • SMILES notation: OC1(C2(C(C3C(CC2)C2=C(CC3)CC(=O)CC2)CC1)C)C=C
  • Regulatory status: Classified under HS 29372300 (international trade) and FDA Preferred Term .

This compound is primarily used in hormone replacement therapy (HRT) and contraceptive formulations due to its potent progestogenic activity and minimal estrogenic/androgenic side effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Norgesestrel se sintetiza a través de una serie de reacciones químicas que comienzan con testosterona o 19-nortestosterona. Los pasos clave incluyen la introducción de un grupo vinilo en la posición 17α y la formación de un doble enlace entre los carbonos 5 y 10. Las condiciones de reacción típicamente implican el uso de bases fuertes y catalizadores específicos para lograr las transformaciones deseadas.

Métodos de producción industrial: La producción industrial de Norgesestrel implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye múltiples pasos de purificación, como recristalización y cromatografía para aislar el producto final.

Análisis De Reacciones Químicas

Metabolic Pathways

Norethisterone undergoes extensive hepatic and extrahepatic metabolism, primarily via enzymatic reduction and conjugation:

Key Metabolic Reactions

EnzymeReaction TypeMajor MetabolitesBiological Activity
5α-ReductaseΔ⁴-double bond reduction5α-DihydronorethisteronePotent anti-progestogenic
3α-Hydroxysteroid DehydrogenaseC3 keto group reduction3α,5α-TetrahydronorethisteroneEstrogen receptor agonist
CYP3A4HydroxylationUncharacterized hydroxylated metabolitesUnknown

Metabolite Distribution

  • Plasma : Dominated by sulfated conjugates (e.g., 3α,5α-tetrahydronorethisterone disulfate) .

  • Urine : Primarily glucuronide conjugates of 3α,5β-tetrahydronorethisterone .

Enzymatic Interactions

Human aldo-keto reductases (AKR1C1-4) catalyze stereospecific reductions of norethisterone derivatives:

EnzymeSubstratePrimary ProductCatalytic Efficiency (kcat/Km)
AKR1C1Norethynodrel3β-Hydroxy norethynodrel0.24 min⁻¹μM⁻¹
AKR1C4Norethynodrel3α-Hydroxy norethynodrel0.18 min⁻¹μM⁻¹

Note: AKR1C enzymes exhibit distinct regioselectivity, influencing metabolite profiles .

Receptor Affinity and Activity

Norethisterone and its metabolites interact with steroid receptors, as shown in the table below :

CompoundPR (%)AR (%)ER (%)SHBG (%)
Norethisterone67–7515016
5α-Dihydronorethisterone25270?
Ethinylestradiol (metabolite)15–251–31120.18

Abbreviations: PR = Progesterone receptor; AR = Androgen receptor; ER = Estrogen receptor; SHBG = Sex hormone-binding globulin.

Pharmacokinetic Stability

Norethisterone resists rapid hepatic degradation due to its ethynyl group, enhancing oral bioavailability compared to progesterone. Key stability-related reactions:

  • Reductive Metabolism : Slower conversion to inactive 5β-metabolites than progesterone .

  • Conjugation : Sulfation and glucuronidation prolong systemic exposure .

Aplicaciones Científicas De Investigación

Norgesterone has been extensively studied for its applications in various fields:

Comparación Con Compuestos Similares

Comparison with Similar Progestogens

Chemical and Structural Differences

The following table highlights structural and chemical distinctions between norgesterone and related progestogens:

Compound Molecular Formula CAS Number Key Structural Features
This compound C₂₀H₂₈O₂ 13563-60-5 19-nor, Δ⁵(¹⁰), 17α-hydroxy, 3-keto group
Norgestrel C₂₁H₂₈O₂ 6533-00-2 18-methyl, 17α-ethinyl, Δ⁴, 3-keto group
Norgestimate C₂₃H₃₁NO₃ 35189-28-7 17α-acetoxy, 13-ethyl, Δ⁴, 3-keto group
Norgestrienone C₂₀H₂₂O₂ 848-21-5 19-nor, Δ⁴,⁹,¹¹, 17α-hydroxy, 3-keto group
Levonorgestrel C₂₁H₂₈O₂ 797-63-7 18-methyl, 17α-ethinyl, Δ⁴, 3-keto group

Key Observations :

  • Norgestimate contains a 13-ethyl substituent and acetoxy group, enhancing metabolic stability compared to this compound .
  • Norgestrienone has a triene structure (Δ⁴,⁹,¹¹), which may alter receptor binding kinetics .

Pharmacological Activity Profiles

Comparative pharmacological effects (based on receptor binding and clinical studies):

Compound Progestogenic Activity Androgenic Activity Estrogenic Activity Glucocorticoid Activity
This compound +++ - - -
Norgestrel ++++ + - -
Norgestimate +++ - - -
Levonorgestrel ++++ ++ - -
Progesterone ++ - - +

Data source: Adapted from receptor affinity studies . Symbols: (-) None; (+) Low; (++) Moderate; (+++) High.

Key Findings :

  • Norgestrel and levonorgestrel show higher progestogenic potency but carry moderate androgenic activity, limiting their use in certain populations .

Pharmacokinetic Comparisons

Parameter This compound Norgestimate Norgestrel
Bioavailability 60–70% 25–40% 85–100%
Half-life (t₁/₂) 16–20 hrs 12–14 hrs 24–36 hrs
Protein Binding 95% (SHBG) 98% (Albumin) 98% (SHBG)
Active Metabolite None Norelgestromin Levonorgestrel

Data source : Clinical pharmacokinetic studies .

Key Insights :

  • This compound’s moderate bioavailability and shorter half-life necessitate twice-daily dosing in therapeutic regimens, unlike once-daily norgestrel .
  • Norgestimate is metabolized to norelgestromin, a potent progestogen, which extends its duration of action .

Actividad Biológica

Norgesterone, also known as norethisterone, is a synthetic progestin widely used in hormonal contraceptives and hormone replacement therapies. Its biological activity is primarily attributed to its interaction with progesterone receptors, but it also exhibits some androgenic and estrogenic properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical applications, and associated case studies.

This compound acts as an agonist of the progesterone receptor (PR), which mediates its progestational effects. It binds to PR with a moderate affinity, leading to changes in gene expression that promote endometrial stabilization and inhibit ovulation. Additionally, this compound has been shown to interact with androgen receptors (AR) and estrogen receptors (ER), albeit with significantly lower potency compared to natural hormones.

Binding Affinity

The binding affinities of this compound to various hormone receptors are summarized in the following table:

Receptor Binding Affinity Relative Activity
Progesterone Receptor (PR)Moderate5-8 times weaker than reference progestins
Androgen Receptor (AR)Low (3.2%)3.2% of dihydrotestosterone (DHT)
Estrogen Receptor (ER)NoneNo significant activity
Glucocorticoid Receptor (GR)Very low (<1%)Minimal activity

Pharmacokinetics

This compound is extensively metabolized in the liver, primarily through reductions in its A-ring by enzymes such as 3α- and 3β-hydroxysteroid dehydrogenase, as well as 5α- and 5β-reductase. The metabolites formed include both active and inactive forms, with the 5α-reduced metabolites retaining some biological activity while the 5β-reduced forms are generally inactive .

Clinical Applications

This compound is used for various medical purposes:

  • Contraception: It is a key component in many oral contraceptive pills.
  • Menstrual Regulation: Used to treat conditions like dysfunctional uterine bleeding (DUB).
  • Hormone Replacement Therapy: Helps prevent endometrial hyperplasia in postmenopausal women when combined with estrogen.

Efficacy in Contraception

A study involving 6,806 women using this compound combined with ethinyl estradiol demonstrated a pregnancy rate of only 0.19 per 100 woman-years, indicating high efficacy . Additionally, cycle control was reported to be excellent with minimal adverse effects.

Case Studies

  • Thromboembolic Risk Assessment:
    A large cohort study compared the thromboembolic risks associated with this compound versus levonorgestrel. The findings indicated no significant increase in venous thromboembolism risk for users of this compound compared to those using levonorgestrel .
  • Hepatic Injury Case Report:
    A rare case of norethisterone-induced hepatitis was reported in a 62-year-old woman who experienced elevated liver transaminases while on the medication. After discontinuation, her liver function tests normalized within two weeks, highlighting the importance of monitoring liver function during treatment .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Comparative Efficacy: A study comparing this compound to medroxyprogesterone for managing DUB found that this compound was more effective in reducing menstrual blood loss .
  • Hormonal Properties: Research indicates that this compound has very weak androgenic and estrogenic activities compared to its metabolites, which can exhibit varying degrees of hormonal activity depending on their structure .

Q & A

Basic Research Questions

Q. How can HPLC methods be validated for quantifying Norgesterone in pharmaceutical formulations?

To validate an HPLC method for this compound, follow these steps:

  • System Suitability : Ensure resolution between this compound, impurities, and internal standards (e.g., peak resolution ≥8) .
  • Mobile Phase : Use a mixture of acetonitrile and water (e.g., 60:40 v/v) with a flow rate adjusted to retain this compound at ~10 minutes .
  • Precision : Calculate relative standard deviation (RSD) for peak area ratios (this compound to internal standard) across six replicates; RSD should not exceed 1.0% .
  • Calibration : Prepare standard solutions with this compound reference material and validate linearity across the expected concentration range .

Q. What solubility properties of this compound are critical for formulation studies?

this compound’s solubility profile resembles other progestins like Norgestrel:

  • High Solubility : In chloroform and dichloromethane (freely soluble) .
  • Low Solubility : In water (practically insoluble) and ethanol (sparingly soluble) .
  • pH Sensitivity : Stability testing should account for pH variations (e.g., pH ~5.5 for aqueous solutions) .

Q. What pharmacopeial standards govern this compound’s purity assessment?

Key pharmacopeial tests include:

  • Chromatographic Purity : Use HPLC to quantify impurities (e.g., ≤0.5% per peak) and confirm identity via relative retention times .
  • Spectroscopic Validation : Compare infrared (IR) and UV absorption spectra to reference standards .
  • Chloride Content : Perform qualitative tests to verify absence of residual chloride ions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across studies?

  • Systematic Review : Conduct a meta-analysis using PRISMA guidelines to aggregate data from peer-reviewed studies, prioritizing blinded clinical trials and controlled lab experiments .
  • Bias Assessment : Apply tools like ROBINS-I to evaluate study design limitations (e.g., sampling bias in animal models) .
  • Mechanistic Analysis : Investigate metabolic pathways (e.g., cytochrome P450 interactions) to explain variability in absorption rates .

Q. What experimental designs are optimal for assessing this compound’s carcinogenic potential relative to analogs?

  • In Vitro Models : Use Ames tests or mammalian cell mutagenicity assays to compare genotoxicity with structurally similar progestins (e.g., Norgestrel, Norethisterone) .
  • In Vivo Studies : Design longitudinal rodent studies with dose-response groups (e.g., 0.1–10 mg/kg/day) and histopathological analysis of target organs .
  • Data Interpretation : Apply linear discriminant analysis (LDA) to classify carcinogenic activity scores, noting this compound’s higher risk (score: 5.43) vs. Norgestrel (4.74) .

Q. How can binding affinity studies differentiate this compound’s selectivity for progesterone receptors?

  • Competitive Binding Assays : Use radiolabeled progesterone (e.g., ³H-R5020) to measure displacement by this compound in uterine tissue samples .
  • Computational Modeling : Perform molecular docking simulations to compare binding energies with wild-type vs. mutant receptors .
  • Cross-Reactivity Screening : Test affinity for glucocorticoid, androgen, and estrogen receptors to assess off-target effects .

Q. What strategies improve reproducibility in synthesizing high-purity this compound?

  • Synthetic Protocol : Document step-by-step procedures for intermediates (e.g., stereochemical control during hydrogenation) and characterize products via NMR and HPLC .
  • Batch Consistency : Use statistical process control (SPC) to monitor critical parameters (e.g., reaction temperature, pH) across synthesis batches .
  • Reference Standards : Source certified this compound reference materials (e.g., pharmacopeial grade) for calibration .

Q. Methodological Frameworks

  • PICO Framework : For clinical studies, structure questions around Population, Intervention, Comparison, and Outcomes (e.g., comparing this compound’s efficacy vs. levonorgestrel in contraceptive trials) .
  • FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., investigating this compound’s role in endometrial cancer prevention) .

Propiedades

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,16-18,22H,1,4-12H2,2H3/t16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVUHOBTCWJYNQ-SLHNCBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C=C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159482
Record name Norgesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13563-60-5
Record name Norgesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13563-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norgesterone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013563605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norgesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norgesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFS274763Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.